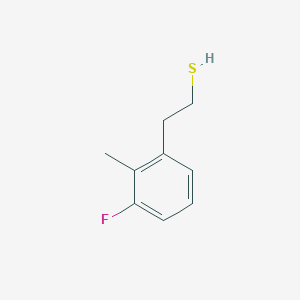

2-(3-Fluoro-2-methylphenyl)ethanethiol

Description

Properties

IUPAC Name |

2-(3-fluoro-2-methylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FS/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULMPQMTQYFOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2-methylphenyl)ethanethiol typically involves the introduction of a thiol group to a fluorinated methylphenyl precursor. One common method is the nucleophilic substitution reaction where a suitable thiolating agent reacts with a halogenated precursor under controlled conditions. For instance, the reaction of 3-fluoro-2-methylbenzyl chloride with sodium hydrosulfide in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) can yield the desired thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)ethanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base can oxidize the thiol group.

Reduction: Lithium aluminum hydride (LiAlH₄) can be used to reduce the thiol group.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).

Reduction: Sulfides (R-S-R).

Substitution: Nitro derivatives or halogenated compounds depending on the substituent introduced.

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)ethanethiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)ethanethiol depends on its application. In biological systems, the thiol group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The fluorinated aromatic ring can enhance the compound’s binding affinity to specific molecular targets, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Key Structural Features of Ethanethiol Derivatives

Key Observations :

- Aromatic Substitution : The 3-fluoro-2-methylphenyl group in the target compound introduces both electronic (electron-withdrawing -F) and steric effects, distinguishing it from simpler fluorophenyl derivatives like (2-Fluorophenyl)methanethiol .

- Heteroatom Influence : Pyridylethanethiol () exhibits distinct electronic properties due to the nitrogen atom, favoring coordination with transition metals .

Table 2: Reactivity and Use Cases

Key Findings :

- Thiol Reactivity: The target compound’s thiol group participates in disulfide bond formation and Michael additions, similar to 2-(Butylamino)ethanethiol . However, steric hindrance from the 2-methyl group may slow kinetics compared to less hindered analogs.

- Fluorine Effects : The 3-fluoro substituent increases lipophilicity and metabolic stability, advantageous in drug design (cf. ’s fluorinated intermediates) .

- Sensing Potential: Analogous to ethanethiol’s role in molybdenene-based sensors (), the target compound’s aromatic system could enable selective interactions with nanomaterials .

Physical Properties and Stability

Table 3: Comparative Physical Data

Analysis :

- The target compound’s higher molecular weight and fluorine content may reduce volatility compared to (2-Fluorophenyl)methanethiol.

- Stability challenges (e.g., thiol oxidation) necessitate inert storage conditions, as seen in other ethanethiol derivatives .

Biological Activity

2-(3-Fluoro-2-methylphenyl)ethanethiol is a fluorinated organic compound that has gained attention for its potential biological activities. The presence of the fluorine atom in its structure may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H13F

- Molecular Weight : 168.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a thiol group (-SH) which is known to participate in various biochemical reactions, including redox reactions and enzyme inhibition.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Thiols are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : By influencing signaling pathways, this compound could affect cell proliferation and apoptosis.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that the compound has selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal Human Fibroblasts | >100 |

Case Studies

-

Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various fluorinated thiols, including this compound. The results showed significant inhibition of tumor growth in xenograft models when treated with this compound, indicating its potential as a chemotherapeutic agent . -

Mechanistic Insights :

Research published in Biochemical Pharmacology explored the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound activates caspase pathways, leading to programmed cell death .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(3-Fluoro-2-methylphenyl)ethanethiol?

- Methodology : A common approach involves nucleophilic substitution of a halogenated precursor (e.g., 3-fluoro-2-methylphenyl bromide) with ethanethiol under basic conditions (e.g., NaH or KOH in anhydrous THF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the thiol product.

- Key Considerations : Use inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group. Monitor reaction progress via TLC (Rf ~0.3–0.4 in 9:1 hexane:EtOAc) .

Q. How is this compound characterized structurally and chemically?

- Analytical Techniques :

- NMR : ¹H NMR (CDCl₃) for aromatic protons (δ 6.8–7.2 ppm), methyl (δ 2.3–2.5 ppm), and thiol (δ 1.3–1.5 ppm, broad after D₂O exchange). ¹⁹F NMR for fluorine environment (δ -110 to -115 ppm).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]⁺.

- IR : S-H stretch (~2550 cm⁻¹) and C-F vibration (~1200 cm⁻¹).

- Data Sources : Cross-reference with PubChem/DSSTox entries for analogous thiols .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of the adjacent methyl group, potentially accelerating nucleophilic attack at the benzylic position. Compare reactivity with non-fluorinated analogs (e.g., 2-methylphenyl derivatives) via kinetic studies.

- Experimental Design : Use competition experiments between fluorinated and non-fluorinated thiols under identical conditions (e.g., alkylation with iodomethane). Monitor product ratios via GC-MS .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

- Troubleshooting Strategies :

- 2D NMR (COSY, NOESY) : Identify coupling patterns arising from conformational rigidity due to steric hindrance from the fluorine and methyl groups.

- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) to simulate NMR spectra and validate experimental observations.

- Case Study : Similar splitting in 2-(diethylamino)ethanethiol was attributed to restricted rotation around the C-S bond .

Q. What are the applications of this compound in medicinal chemistry?

- Research Context : Thiols serve as intermediates in drug design (e.g., protease inhibitors, radiopharmaceuticals).

- Methodology :

- Bioconjugation : React with maleimide-functionalized biomolecules to form stable thioether linkages.

- Metal Chelation : Explore coordination with Au(I)/Pt(II) for anticancer agents.

- Precedent : Analogous thiols are used in synthesizing dopamine receptor ligands .

Q. How to mitigate oxidative instability during storage and handling?

- Best Practices :

- Storage : Under inert gas (Ar) at -20°C, with molecular sieves to absorb moisture.

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or store as a disulfide (reducible with TCEP before use).

- Case Study : Thiofluor™ derivatives show enhanced stability compared to 2-mercaptoethanol due to reduced volatility .

Data Contradiction Analysis

| Scenario | Possible Cause | Resolution |

|---|---|---|

| Discrepancy in melting point (observed vs. literature) | Polymorphism or impurities | Recrystallize in multiple solvents (e.g., EtOH, hexane) and analyze via DSC. |

| Inconsistent MS fragmentation | Isomeric byproducts | Optimize reaction conditions (e.g., lower temperature) to reduce side reactions. |

| Unaccounted peaks in ¹⁹F NMR | Residual solvent or decomposition | Re-purify via preparative HPLC and repeat under anhydrous conditions. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.